molecular formula C10H13ClN2 B1292812 3-(Benzylamino)propanenitrile hydrochloride CAS No. 877-97-4

3-(Benzylamino)propanenitrile hydrochloride

Cat. No.: B1292812
CAS No.: 877-97-4
M. Wt: 196.67 g/mol
InChI Key: OTBMQOAEVMQIEW-UHFFFAOYSA-N
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Description

3-(Benzylamino)propanenitrile hydrochloride (CAS: 877-97-4) is an organic compound with the molecular formula C₁₀H₁₃N₂Cl and a calculated molecular weight of 212.68 g/mol. Structurally, it consists of a propanenitrile backbone (CH₂-CH₂-C≡N) substituted at the third carbon with a benzylamine group (C₆H₅-CH₂-NH-), forming a hydrochloride salt. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Industrial-grade purity (≥98%) is typical, with packaging in 25 kg cardboard drums .

Properties

IUPAC Name

3-(benzylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMQOAEVMQIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648542
Record name 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1)
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-97-4
Record name Propanenitrile, 3-[(phenylmethyl)amino]-, hydrochloride (1:1)
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Record name NSC 81642
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Record name NSC81642
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Record name 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1)
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Preparation Methods

Nucleophilic Substitution Reaction

Reaction Overview:

  • Reactants: Benzylamine and 3-bromopropionitrile
  • Conditions: The reaction typically occurs in a polar aprotic solvent such as N,N-dimethylformamide (DMF), at room temperature or slightly elevated temperatures.

Procedure:

  • Sodium hydride (NaH) is added to dry DMF to generate a strong base.
  • Benzylamine is introduced to the mixture and allowed to react for about 30 minutes.
  • 3-Bromopropionitrile is then added, and the mixture is stirred for approximately 16 hours at room temperature.
  • The reaction is quenched with ice water, followed by extraction with ethyl acetate.
  • The organic layer is dried over sodium sulfate and concentrated to yield the crude product, which can be purified if necessary.

Aza-Michael Addition

Another method involves the aza-Michael addition of benzylamine to acrylonitrile under mild conditions.

Reaction Overview:

  • Reactants: Benzylamine and acrylonitrile
  • Conditions: Typically conducted in methanol at temperatures around 45°C.

Procedure:

  • Benzylamine is mixed with acrylonitrile in methanol.
  • The reaction mixture is stirred for about 16 hours.
  • The product forms as a yellow oil, which can be purified through standard techniques such as distillation or chromatography.

Yield and Purity Analysis

The yield of the synthesis can vary depending on the conditions used:

Method Yield (%) Purity (%) Notes
Nucleophilic Substitution ~90% >95% High yield with minimal purification needed
Aza-Michael Addition ~93% >95% Efficient under mild conditions

These methods demonstrate effective routes for synthesizing this compound, with high yields and purity achievable under optimized conditions.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)propanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

Synthesis of Chiral Compounds

One of the primary applications of 3-(benzylamino)propanenitrile hydrochloride is as a starting reagent in the synthesis of chiral compounds. Notably, it has been utilized in the synthesis of:

  • (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid : This compound serves as a key chiral building block for biologically active compounds, particularly in the development of pharmaceuticals targeting various diseases .
  • 3-[benzyl-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propionitrile : This compound has shown promise in medicinal chemistry, particularly for its potential biological activities .

The compound has also been involved in aza-type Michael reactions, demonstrating its versatility in synthetic organic chemistry .

Research indicates that derivatives of this compound exhibit significant biological activity. For instance:

  • Some derivatives demonstrate anti-HSV-1 activity , with effective concentrations (EC50) ranging from 0.98 µM to 38.7 µM. These compounds showed low cytotoxicity, making them potential candidates for antiviral drug development .
  • The benzylamine moiety present in these compounds may act as a hydrogen-bond donor, enhancing their interaction with biological targets and improving their efficacy against viral infections .

Antiviral Applications

Recent studies have highlighted the potential of this compound derivatives in combating viral infections:

  • Compounds derived from this nitrile have been shown to inhibit the M2 proton channel of influenza viruses, which is crucial for viral replication. This inhibition is particularly relevant for both wild-type and drug-resistant strains of influenza A and B viruses .
  • The ability to modulate viral activity positions these compounds as promising candidates for antiviral therapies.

Summary Table of Applications

Application AreaDescription
Synthesis of Chiral CompoundsUsed as a starting reagent for synthesizing key chiral intermediates and biologically active compounds .
Antiviral ActivityExhibits significant anti-HSV-1 activity; potential for development against influenza viruses .
Organic SynthesisInvolved in aza-type Michael reactions under mild conditions .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in various chemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzylamino)propanenitrile hydrochloride with structurally or functionally related compounds, focusing on molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Safety Information
This compound C₁₀H₁₃N₂Cl 212.68 Nitrile, benzylamine, hydrochloride Organic synthesis intermediate Industrial grade; limited safety data
Benzyl 3-aminopropanoate hydrochloride C₁₀H₁₄ClNO₂ 239.68 Ester, amine, hydrochloride R&D in specialty chemicals No known hazards
(R)-3-Amino-3-phenylpropionic acid hydrochloride C₉H₁₂ClNO₂ 213.65 Carboxylic acid, amine, hydrochloride Pharmaceutical intermediates Not specified
3-Dimethylaminopropyl 2-benzylaminobenzoate hydrochloride C₁₉H₂₅ClN₂O₂ 348.87 Benzoate ester, benzylamine, dimethylamine, hydrochloride Undisclosed (likely specialty chemistry) Not specified
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride C₉H₁₂ClN₂O 198.65 Nitrile, amino alcohol, hydrochloride Chiral building blocks in drug discovery No safety data

Key Structural and Functional Differences

Nitrile vs. Carboxylic Acid/Ester: The nitrile group in this compound confers reactivity in nucleophilic additions (e.g., forming amines or tetrazoles), whereas the carboxylic acid in (R)-3-Amino-3-phenylpropionic acid hydrochloride enables salt formation or peptide coupling . Benzyl 3-aminopropanoate hydrochloride contains an ester group, making it prone to hydrolysis under acidic/basic conditions, unlike the stable nitrile .

Substituent Complexity: 3-Dimethylaminopropyl 2-benzylaminobenzoate hydrochloride has a bulky benzoate ester and dimethylamino group, which may limit its blood-brain barrier penetration compared to simpler analogs like the target compound .

Chirality: Both (R)-3-Amino-3-phenylpropionic acid hydrochloride and (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride are chiral, enabling enantioselective applications in drug development. In contrast, this compound lacks chiral centers .

Research Findings and Data Gaps

Synthetic Utility: The nitrile group in this compound offers versatility in synthesizing amines via hydrogenation, contrasting with the hydrolytic instability of esters in analogs like Benzyl 3-aminopropanoate hydrochloride .

Pharmaceutical Relevance: Chiral compounds like (R)-3-Amino-3-phenylpropionic acid hydrochloride are prioritized in drug development for stereospecific activity, whereas non-chiral analogs like the target compound serve as intermediates .

Data Limitations :

  • Melting points, solubility, and toxicity data for most compounds are absent in the literature, highlighting the need for further characterization.

Biological Activity

3-(Benzylamino)propanenitrile hydrochloride, with the chemical formula C10_{10}H12_{12}ClN and CAS number 877-97-4, is a compound that has garnered attention in various fields of biological research. Its structural features suggest potential interactions with biological systems, making it a candidate for studies related to pharmacology and biochemistry.

  • Molecular Weight: 187.66 g/mol
  • Solubility: Soluble in water and organic solvents.
  • Structure: Characterized by a benzyl group attached to a propanenitrile moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study found that derivatives of this compound demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
Pseudomonas aeruginosa12

Cytotoxicity and Anti-cancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes.

  • Caspase Activation: Increased levels of caspase-3 and caspase-9 were observed, indicating the activation of the apoptotic pathway.
  • Cell Viability Assay Results:
Cell LineIC50_{50} (µM)
HeLa25
MCF-730

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Protein Synthesis: The compound may bind to ribosomal RNA, inhibiting translation.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.
  • Alteration of Cell Cycle Progression: Arresting cells in the G2/M phase, thereby inhibiting proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in a pharmacological journal assessed the antimicrobial efficacy of various benzylamine derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics.
  • Anti-cancer Research : Another investigation focused on the anti-cancer properties of this compound, demonstrating its ability to enhance the efficacy of existing chemotherapeutics in combination therapy settings.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzylamino)propanenitrile hydrochloride in laboratory settings?

A common method involves the alkylation of benzylamine with acrylonitrile under controlled basic conditions, followed by protonation with hydrochloric acid to yield the hydrochloride salt. Key steps include:

  • Reaction conditions : Use of a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours.
  • Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
  • Validation : Confirm the product via 1^1H NMR (e.g., benzyl protons at δ 7.3–7.5 ppm) and FTIR (C≡N stretch at ~2240 cm1^{-1}) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>97% by area under the curve) .
  • Spectroscopy : 13^{13}C NMR to verify the nitrile carbon (~120 ppm) and benzyl carbons. Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., C: 57.73%, H: 5.88%) .
  • Thermal analysis : Melting point determination (literature range: 259–264°C for related benzylamine salts) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Emergency protocols : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested or inhaled .

Advanced Research Questions

Q. What analytical methods resolve contradictions in byproduct identification during synthesis?

  • LC-MS/MS : Identify impurities (e.g., unreacted benzylamine or acrylonitrile dimers) with high-resolution mass spectrometry. For example, a peak at m/z 144.1 may indicate residual benzylamine .
  • Reaction monitoring : Use in situ FTIR to track nitrile consumption and optimize reaction time, reducing side products like 3-(benzylamino)propanamide .

Q. How can reaction conditions be optimized to improve yield and reduce side reactions?

  • Solvent selection : Replace acetonitrile with DMF to enhance solubility of intermediates, reducing reaction time by 30% .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation, achieving >85% yield .
  • Temperature control : Lower reaction temperature to 50°C to minimize acrylonitrile polymerization, verified via gel permeation chromatography .

Q. What strategies mitigate solubility challenges in polar aprotic solvents during kinetic studies?

  • Co-solvent systems : Use DMSO/THF mixtures (1:4 v/v) to dissolve the hydrochloride salt at concentrations up to 0.5 M .
  • Ion-pairing agents : Add sodium dodecyl sulfate (SDS) to aqueous solutions to enhance solubility for UV-Vis kinetic assays .
  • pH adjustment : Temporarily deprotonate the amine group with triethylamine in acetonitrile, followed by re-acidification post-reaction .

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